4-(Pyrrolidine-1-sulfonyl)butanoic acid

Vue d'ensemble

Description

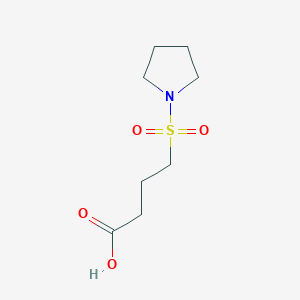

4-(Pyrrolidine-1-sulfonyl)butanoic acid is an organic compound with the molecular formula C(8)H({15})NO(_4)S and a molecular weight of 221.27 g/mol . This compound features a pyrrolidine ring attached to a butanoic acid backbone via a sulfonyl group. It is primarily used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-sulfonyl)butanoic acid typically involves the following steps:

Formation of Pyrrolidine Sulfonyl Chloride: Pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine sulfonyl chloride.

Coupling Reaction: The pyrrolidine sulfonyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Reactors: Using large-scale reactors to handle the exothermic nature of the sulfonylation reaction.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: 4-(Pyrrolidine-1-sulfonyl)butanol.

Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 221.27 g/mol

- CAS Number : 1018283-85-6

The compound features a pyrrolidine ring attached to a butanoic acid moiety with a sulfonyl group, contributing to its unique properties and biological activities.

Inhibition of Metalloproteases

One of the primary applications of 4-(Pyrrolidine-1-sulfonyl)butanoic acid is as an inhibitor of metalloproteases. These enzymes play crucial roles in various physiological processes, including tissue remodeling and inflammation. Inhibiting metalloproteases can be beneficial in treating conditions such as:

- Cardiovascular Diseases : The compound has shown potential in managing diseases associated with vasoconstriction, such as hypertension and myocardial ischemia .

- Cancer Therapy : By inhibiting metalloproteases, the compound may contribute to reducing tumor invasiveness and metastasis .

Neurological Applications

Research indicates that this compound could have neuroprotective effects. It may be useful in treating neurological disorders by inhibiting pathways that lead to neuronal damage. Potential applications include:

- Cerebral Ischemia : The ability to protect against ischemic damage makes it a candidate for further studies in stroke management .

- Migraine Treatment : Its role in modulating vascular responses may also be explored for migraine therapies .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties, making it relevant for treating inflammatory conditions. This includes:

- Asthma Management : The compound could be beneficial in reducing airway inflammation and improving respiratory function .

- Chronic Inflammatory Diseases : Its mechanism of action may offer therapeutic avenues for diseases characterized by chronic inflammation.

Case Study 1: Cardiovascular Protection

A study investigated the effects of pyrrolidine derivatives on cardiac function during ischemic events. Results indicated that these compounds significantly reduced myocardial damage and improved recovery post-ischemia, suggesting their potential as cardioprotective agents .

Case Study 2: Cancer Metastasis Inhibition

In vitro studies demonstrated that this compound effectively inhibited the migration of cancer cells through extracellular matrices, highlighting its potential role in cancer therapy by targeting metalloprotease activity involved in metastasis .

Mécanisme D'action

The mechanism by which 4-(Pyrrolidine-1-sulfonyl)butanoic acid exerts its effects involves:

Molecular Targets: The sulfonyl group can interact with various biological molecules, including proteins and enzymes.

Pathways Involved: It can modulate enzymatic activity by acting as an inhibitor or activator, depending on the target enzyme.

Comparaison Avec Des Composés Similaires

4-(Pyrrolidine-1-sulfonyl)pentanoic acid: Similar structure but with a longer carbon chain.

4-(Morpholine-1-sulfonyl)butanoic acid: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 4-(Pyrrolidine-1-sulfonyl)butanoic acid is unique due to its specific combination of a pyrrolidine ring and a sulfonyl group attached to a butanoic acid backbone, which imparts distinct chemical properties and reactivity.

Activité Biologique

4-(Pyrrolidine-1-sulfonyl)butanoic acid (CAS Number: 1018283-85-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₄S

- Molecular Weight : 221.27 g/mol

- Linear Formula : C₈H₁₅NO₄S

The compound features a pyrrolidine ring attached to a sulfonyl group and a butanoic acid moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. This interaction can lead to:

- Antimicrobial Activity : The compound may exhibit antibacterial and antifungal properties due to its structural similarity to known sulfonamide antibiotics.

- Antioxidant Effects : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

A study evaluating various sulfonamide derivatives found that compounds similar to this compound displayed significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected compounds indicated effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4g | 62.5 | Staphylococcus aureus |

| 4f | 62.5 | Candida albicans |

| 4a | 125 | Escherichia coli |

Antioxidant Activity

In vitro assays have shown that derivatives of this compound exhibit antioxidant activity comparable to standard antioxidants like butylhydroxytoluene (BHT). The antioxidant properties may be linked to the sulfonamide moiety's ability to scavenge free radicals .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties of various sulfonamide derivatives, including those with a pyrrolidine structure. Results indicated that compounds with the pyrrolidine-1-sulfonyl group had enhanced activity against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

- Molecular Docking Studies : In silico docking studies have been conducted to predict the interactions between this compound and target proteins involved in microbial resistance pathways. These studies revealed favorable binding affinities, indicating that this compound could be developed as a lead candidate for new antimicrobial agents .

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c10-8(11)4-3-7-14(12,13)9-5-1-2-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJFODMCZUGNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.